molecular formula C22H18N2O3S2 B2950984 2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 880342-63-2

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2950984
CAS No.: 880342-63-2
M. Wt: 422.52
InChI Key: YWMAETQUHTXGIP-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a benzenesulfonyl group attached to the acetamide backbone and a 6-methylbenzothiazole-substituted phenyl ring. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in anticancer and anti-inflammatory applications . This compound’s structural complexity makes it a candidate for studying structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15-7-12-19-20(13-15)28-22(24-19)16-8-10-17(11-9-16)23-21(25)14-29(26,27)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAETQUHTXGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known by its CAS number 792954-29-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a sulfonamide group, and an acetamide group, which contribute to its biological properties. The structural formula can be represented as follows:

C23H21N3O3S2\text{C}_{23}\text{H}_{21}\text{N}_3\text{O}_3\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes involved in various biological pathways. This characteristic is particularly relevant in the context of pain management and inflammation.
  • Receptor Interaction : The benzothiazole moiety may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate pain and inflammation .

Biological Activity Assessment

Recent studies have evaluated the biological activity of this compound through various assays:

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to significant antinociceptive effects in animal models. The inhibition of these enzymes enhances endocannabinoid signaling, providing pain relief without the common side effects associated with traditional analgesics .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of benzothiazole exhibit potent anti-inflammatory properties. For instance, compounds tested against the pro-inflammatory enzyme 5-lipoxygenase showed IC50 values in the sub-micromolar range, indicating strong inhibitory activity .

Case Studies

  • Dual sEH/FAAH Inhibitors : A study conducted on benzothiazole-phenyl analogs revealed that certain modifications led to enhanced potency against both sEH and FAAH. The most effective compounds showed IC50 values as low as 7 nM for FAAH and 9.6 nM for sEH. These findings suggest that structural optimization can yield compounds with improved therapeutic profiles for pain management .
  • Antioxidant and Antiproliferative Properties : Another investigation into related compounds highlighted their potential as multifunctional agents capable of acting as antioxidants and antiproliferative agents against cancer cell lines. These compounds were assessed for their ability to scavenge free radicals and inhibit cell proliferation .

Data Summary Table

Biological Activity IC50 Values Mechanism
Inhibition of FAAH9.6 nMEnzyme inhibition
Inhibition of sEH7 nMEnzyme inhibition
Anti-inflammatory (5-LO)Sub-micromolarEnzyme inhibition
Antioxidant activityVaries by compoundFree radical scavenging
Antiproliferative effectsVaries by cancer typeCell cycle arrest

Comparison with Similar Compounds

Core Acetamide Derivatives

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide Structural Difference: Replaces the benzenesulfonyl group with a 2-methylphenoxy moiety. However, the lack of sulfonyl groups may reduce electrophilic interactions with target proteins .

2-(2-Bromo-4-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Structural Difference: Incorporates a bromine atom at the ortho position of the phenoxy group. Impact: Bromine’s steric and electronic effects may enhance halogen bonding with receptors, improving binding specificity. The molecular weight increases (C₂₃H₁₉BrN₂O₂S; 483.44 g/mol), which could influence pharmacokinetics .

N-[4-(Butylsulfamoyl)Phenyl]-2-(Phenylsulfonyl)Acetamide Structural Difference: Replaces the benzothiazole-phenyl group with a butylsulfamoylphenyl moiety.

Heterocyclic Modifications

Triazole-Containing Derivatives

  • Example : 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Structural Feature : A triazole-thienyl substituent replaces the benzenesulfonyl group.
  • Impact: The triazole’s nitrogen-rich structure may improve metal-binding capacity, relevant to enzyme inhibition (e.g., kinases).

Pyridine-Modified Analogues

  • Example : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Structural Feature : Pyridine and triazole substituents.
  • Impact : The pyridine ring enhances basicity and solubility, while the triazole sulfanyl group may modulate redox properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) pKa
Target Compound C₂₃H₁₉N₂O₃S₂ 435.54 N/A 10.67*
2-(2-Bromo-4-methylphenoxy) derivative C₂₃H₁₉BrN₂O₂S 483.44 N/A N/A
Butylsulfamoyl analogue C₁₉H₂₃N₃O₄S₂ 421.53 1.329 10.67
Triazole-thienyl derivative C₂₅H₂₁N₅OS₂ 486.61 N/A N/A

*Data extrapolated from structurally similar compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide?

Answer: The compound can be synthesized via:

  • One-pot aqueous synthesis : A green chemistry approach using water as the solvent to minimize environmental impact. This method avoids toxic solvents (e.g., DMF/DMSO) and reduces reaction time .
  • Reflux with acetic anhydride : For acetylation steps, refluxing with acetic anhydride (e.g., 30 minutes at 100°C) followed by ice-water quenching yields crystalline products .
  • Ultrasonication-assisted coupling : Reactions involving heteroaryl amines and chlorides can be accelerated using DMAP in dichloromethane under ultrasonication, improving efficiency .

Q. Table 1: Comparative Synthesis Conditions

MethodSolventCatalyst/TempYield/PurityReference
One-pot aqueousWaterRoom temperatureModerate (~70%)
Acetic anhydride refluxEthanol100°C, 30 minHigh (>85%)
UltrasonicationDCMDMAP, 40°CHigh (>90%)

Q. How can structural characterization be systematically performed for this compound?

Answer: Key techniques include:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., nitro group torsion angles of -16.7° and 160.9° in related structures ).
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
    • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm) .
  • Elemental analysis : Validate molecular formula (e.g., C, H, N, S content) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Enzyme inhibition : Test phosphodiesterase or kinase inhibition via fluorometric assays (IC₅₀ calculations) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of benzothiazole derivatives be resolved?

Answer: Contradictions may arise due to:

  • Structural variability : Subtle substituent changes (e.g., methyl vs. chloro groups) alter bioactivity. Compare analogs via SAR studies .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to ensure reproducibility. For example, antimicrobial activity discrepancies may stem from agar composition or inoculum size .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., GPCRs) over 100 ns trajectories to assess affinity .
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) and validate with experimental IC₅₀ values .

Q. Table 2: Computational Parameters for Target Prediction

MethodSoftwareKey MetricsReference
DFTGaussian 09HOMO-LUMO gap, MEP maps
MDGROMACSRMSD, RMSF, binding free energy
DockingAutoDock VinaBinding affinity (kcal/mol)

Q. How should environmental fate studies be designed to assess its ecological impact?

Answer: Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light.
  • Biotic transformations : Use soil microcosms to track metabolite formation (LC-MS/MS).
  • Ecotoxicity : Test acute toxicity on Daphnia magna (48 hr LC₅₀) and algal growth inhibition (72 hr EC₅₀) .

Q. What strategies optimize the compound’s metabolic stability in vitro?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance stability and control release .

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